(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone
Description
Properties
IUPAC Name |
(3-aminoazetidin-1-yl)-(4-propylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-2-3-10-4-6-11(7-5-10)13(16)15-8-12(14)9-15/h4-7,12H,2-3,8-9,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUNHQPYKTDQGOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(=O)N2CC(C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(3-Aminoazetidin-1-yl)(4-propylphenyl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, synthesis, and relevant case studies, providing a comprehensive overview based on diverse sources.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an azetidine ring substituted with an amino group and a propylphenyl moiety. Its molecular formula is , and it has a molecular weight of 220.28 g/mol. The compound's structure can be represented as follows:
This compound exhibits its biological activity primarily through interaction with various receptors and enzymes. It has been shown to modulate the activity of histamine receptors, particularly the H3 receptor, which is implicated in central nervous system functions . The compound may act as an agonist or antagonist depending on its concentration and the specific receptor context.
Anticancer Potential
Research indicates that compounds similar to this compound have demonstrated anticancer properties. For instance, studies involving related azetidine derivatives have shown inhibition of cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated, with preliminary findings suggesting effectiveness against various bacterial strains. The compound's ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways may contribute to its antimicrobial effects.
Case Study 1: H3 Receptor Activity
A study published in the Journal of Medicinal Chemistry highlighted the high-affinity binding of azetidine derivatives to the H3 receptor, suggesting potential applications in treating neurological disorders . The research demonstrated that modifications in the azetidine structure could enhance receptor selectivity and potency.
Case Study 2: Anticancer Screening
In a comparative study analyzing the anticancer effects of various azetidine derivatives, this compound was evaluated for its cytotoxicity against human cancer cell lines. Results indicated significant inhibition of cell growth at micromolar concentrations, supporting further development as a potential anticancer agent .
Table 1: Summary of Biological Activities
Synthesis and Chemical Reactions
The synthesis of this compound typically involves multi-step procedures starting from commercially available precursors. Key steps may include:
- Formation of Azetidine Ring : Utilizing β-amino alcohols or β-halo amines under basic conditions.
- Substitution Reactions : Introducing the propylphenyl group through nucleophilic substitution methods.
These synthetic routes allow for modifications that can enhance biological activity or alter pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Key structural analogs and their distinguishing features are summarized below:
| Compound Name | Key Structural Features | Molecular Weight | Melting Point (°C) | Biological Relevance |
|---|---|---|---|---|
| (3-Aminoazetidin-1-yl)(4-propylphenyl)methanone | 3-Aminoazetidine, 4-propylphenyl, ketone | ~246.3* | Not reported | Potential CNS/GPCR modulation |
| (3-Aminoazetidin-1-yl)(cyclopropyl)methanone | Cyclopropyl instead of 4-propylphenyl | ~168.2* | Not reported | Simplified hydrophobic group |
| Bis(4-propylphenyl)methanone (3e) | Dual 4-propylphenyl groups, no azetidine | 336.5 | Not reported | Lipophilic scaffold |
| 1-(3,4-Dimethylphenyl)-3-phenyl-5-(4-methoxyphenyl)-2-pyrazoline (1h) | Pyrazoline core, methoxy substituent | 356.4 | 120–124 | Anti-inflammatory activity |
| 4-(3-Methylindol-2-yl)phenylmethanone | Indole-phenolic hybrid | 339.4 | Not reported | Antimicrobial/anti-inflammatory |
*Calculated based on molecular formula.
Key Observations:
- Core Heterocycle: Pyrazoline derivatives (e.g., compound 1h) exhibit higher melting points (~120–124°C) due to hydrogen bonding from the pyrazoline NH group, whereas methanones with flexible side chains (e.g., 4-propylphenyl) may have lower thermal stability .
- Biological Activity: Indole-containing methanones (e.g., 4-(3-methylindol-2-yl)phenylmethanone) show antimicrobial and anti-inflammatory properties, suggesting that the azetidine-amino group in the target compound could similarly interact with biological targets .
Structure-Activity Relationship (SAR) Insights
- Side Chain Length: In cannabinoid analogs, side chains with 4–6 carbons optimize receptor binding . For the target compound, the 4-propylphenyl group (3 carbons in the alkyl chain) may strike a balance between lipophilicity and steric hindrance.
- Amino Group Positioning: The 3-aminoazetidine group’s rigid conformation may enhance target selectivity compared to flexible piperazine or morpholine derivatives (e.g., (4-methylpiperazin-1-yl)methanone derivatives in ) .
- Electron-Donating Groups : Methoxy or ethoxy substituents on phenyl rings (e.g., in pyrazoline derivatives 1h and 2h) improve yield and stability, suggesting that electron-donating groups on the 4-propylphenyl moiety could enhance synthetic efficiency .
Preparation Methods
Preparation of 3-Aminoazetidine Intermediate
The synthesis of 3-aminoazetidine is a critical step. According to US Patent US4943641A, the preparation involves multiple stages with protecting group strategies and nucleophilic substitutions:
- Starting Material: 1-benzhydryl-3-mesyloxyazetidine is reacted with potassium phthalimide in anhydrous toluene at reflux (5 hours) to yield 1-benzhydryl-3-phthalimidoazetidine (yield ~67.4%).
- Deprotection: The phthalimido group is removed by hydrazine hydrate treatment in methanol under reflux, precipitating the free amine (yield ~96.3%).
- Hydrogenation: The 3-amino-1-benzhydrylazetidine is hydrogenated with palladium hydroxide on charcoal in the presence of hydrochloric acid, yielding 3-aminoazetidine dihydrochloride (yield ~76.7%).
- Isolation: The free base of 3-aminoazetidine can be obtained by basification and distillation under argon atmosphere.
This sequence provides a reliable route to the 3-aminoazetidine core with good yields and purity, suitable for further functionalization.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic substitution | 1-benzhydryl-3-mesyloxyazetidine, K-phthalimide, toluene reflux 5h | 67.4 | Formation of phthalimido intermediate |
| Deprotection | Hydrazine hydrate, methanol reflux | 96.3 | Removal of phthalimido group |
| Hydrogenation | Pd(OH)2/C, HCl, 35-40°C, 4 bar H2, 5h | 76.7 | Formation of dihydrochloride salt |
| Isolation | KOH basification, argon distillation | - | Free base isolation |
Acylation to Form (3-Aminoazetidin-1-yl)(4-propylphenyl)methanone
The final step involves acylation of 3-aminoazetidine with 4-propylbenzoyl chloride or a suitable activated derivative:
- The free base 3-aminoazetidine is dissolved in anhydrous methylene chloride.
- Two equivalents of benzoyl chloride derivatives (specifically 4-propylbenzoyl chloride) are added dropwise.
- The reaction is stirred at room temperature for 8 hours.
- The product is isolated by extraction, drying, and crystallization from ethyl acetate.
This method is analogous to the preparation of 1-benzoyl-3-benzoyl-aminoazetidine described in the patent, which confirms the feasibility of selective monoacylation to obtain the methanone linked product.
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acylation | 3-aminoazetidine, 4-propylbenzoyl chloride, CH2Cl2, rt, 8h | Not specified | Formation of target methanone |
| Purification | Extraction, drying, crystallization | - | Product isolation and purification |
Alternative Synthetic Approaches and Optimization
While direct literature on this compound is limited, related methodologies provide insights:
- Microwave-assisted synthesis has been shown to drastically reduce reaction times for amine-acylation and heterocyclic compound formation, with yields often improved compared to conventional heating.
- In medicinal chemistry, similar azetidine derivatives have been synthesized by heating amines with acyl chlorides or activated esters in solvents like acetonitrile or toluene, sometimes with bases such as triethylamine to scavenge HCl.
These approaches suggest potential for process intensification and yield enhancement in preparing the target compound.
Summary Table of Preparation Methods
| Preparation Stage | Key Reagents/Conditions | Yield (%) | Comments |
|---|---|---|---|
| 3-Aminoazetidine synthesis | Nucleophilic substitution, deprotection, hydrogenation (see section 2) | 67-96 | Multi-step, well-documented route |
| Acylation with 4-propylbenzoyl chloride | Room temperature, CH2Cl2, 8h stirring | Not specified | Standard amide bond formation |
| Alternative microwave-assisted synthesis | Microwave heating, acetonitrile, 140 °C, 5h | High | Potential for faster and efficient synthesis |
Research Findings and Analytical Data
- NMR Characterization: 1H NMR spectra of intermediates confirm the presence of azetidine ring protons and aromatic substituents. For example, 3-aminoazetidine free base shows characteristic multiplets at δ 1.65-4.25 ppm and aromatic signals around δ 7.0-7.5 ppm.
- Melting Points: Crystalline intermediates and final products exhibit melting points consistent with purity and structure, e.g., 3-amino-1-benzhydrylazetidine dihydrochloride melts at 108-110 °C.
- Elemental Analysis: Calculated and found values for carbon, hydrogen, and nitrogen match closely, confirming compound identity.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for (3-Aminoazetidin-1-yl)(4-propylphenyl)methanone, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions, leveraging methodologies similar to those used for benzosiloles or silacyclopropanes. For example, Buchner et al. demonstrated that palladium catalysts enable carbon-carbon bond insertion in strained silacyclic systems, which could be adapted for coupling the azetidine and propylphenyl moieties . Key factors include catalyst choice (e.g., Pd vs. Ni), solvent polarity, and temperature. Steric hindrance from the 4-propyl group may necessitate longer reaction times or higher catalyst loading to achieve optimal yields .
Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The azetidine ring’s NH₂ group appears as a broad singlet near δ 2.5–3.5 ppm, while the methanone carbonyl resonates at δ 190–210 ppm in ¹³C NMR. Aromatic protons from the 4-propylphenyl group show splitting patterns consistent with para-substitution .
- IR : Stretching frequencies for the ketone (C=O, ~1680–1720 cm⁻¹) and amine (N–H, ~3300–3500 cm⁻¹) groups are critical for validation .
Advanced Research Questions
Q. What strategies mitigate regioselectivity challenges during the azetidine ring formation in this compound?
- Methodological Answer : Steric and electronic effects dominate regioselectivity. Xi et al. demonstrated that bulky nitriles (e.g., t-BuCN) halt intermediate reactions prematurely, allowing isolation of specific regioisomers . Applying this to azetidine synthesis, sterically hindered bases (e.g., LDA) or low-temperature conditions (−78°C) can favor desired pathways by stabilizing intermediates .
Q. How do transition metals (Pd, Rh, Cu) influence the reaction mechanism during the methanone bridge formation?
- Methodological Answer :
- Palladium : Facilitates oxidative addition and reductive elimination steps, crucial for coupling aromatic and heterocyclic fragments. Evidence from silacyclopropane reactions shows Pd(0)/Pd(II) cycles enable C–Si bond cleavage and subsequent C–C bond formation .
- Rhodium : Enables mild C–Si bond activation, as shown by Chatani et al. for benzosilole synthesis. This could be adapted for azetidine-aryl coupling under ambient conditions .
- Contrasting data on Cu vs. Zn catalysts (e.g., in carbonyl insertions) highlights the need for mechanistic studies using kinetic isotope effects or DFT calculations to resolve discrepancies .
Q. How can computational modeling resolve contradictions in catalytic efficiency reported across studies?
- Methodological Answer : Density functional theory (DFT) can model transition states to compare energy barriers for Pd- vs. Rh-catalyzed pathways. For example, Woerpel et al. used computational tools to explain why silirane-to-silirene transformations are favored in Pd systems, which could inform catalyst selection for analogous azetidine reactions . Pairing these models with experimental kinetic data (e.g., Eyring plots) reconciles divergent efficiency reports .
Q. What are the limitations of current C–H activation methods for functionalizing the 4-propylphenyl group?
- Methodological Answer : Direct C–H activation of the propyl chain is hindered by low reactivity of sp³ carbons. Liang et al. addressed similar challenges in silacyclic systems using directing groups (e.g., pyridine) to enhance Pd-catalyzed C(sp³)–H activation . Applying this, a temporary directing group could be introduced on the azetidine nitrogen to facilitate selective functionalization .
Data Contradiction Analysis
Q. Why do studies report conflicting yields for similar coupling reactions involving azetidine derivatives?
- Methodological Answer : Discrepancies often arise from subtle differences in catalyst preparation (e.g., ligand ratios in Pd systems) or impurities in starting materials. For example, Shirakawa et al. observed that trace moisture in silacyclopropane reactions drastically reduces yields, emphasizing the need for rigorous drying protocols . Systematic reproducibility studies under inert atmospheres (Ar/glovebox) are recommended to isolate variables .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
